
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one is an organic compound that belongs to the class of heptanones. These compounds are characterized by a seven-carbon chain with a ketone functional group. The presence of a furan ring and a hydroxyl group in the structure suggests potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between a furan derivative and a suitable ketone precursor. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 4-oxo-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one.
Reduction: Formation of 4-hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-ol.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential biological activity due to the presence of the furan ring and hydroxyl group.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and hydroxyl group may play key roles in binding to these targets and exerting effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-(5-methylfuran-2-yl)-3-heptanone: Lacks the methylidene group.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-one: Lacks the double bond in the heptanone chain.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylidenehexan-2-one: Has a shorter carbon chain.
Uniqueness
The presence of both a furan ring and a methylidene group in 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
116118-63-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-8-12(16-9)5-4-6-13(15)10(2)11(3)14/h7-8,13,15H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
FVVIBLMJVOHJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCCC(C(=C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



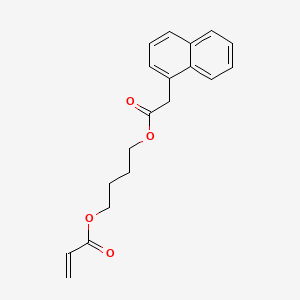
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
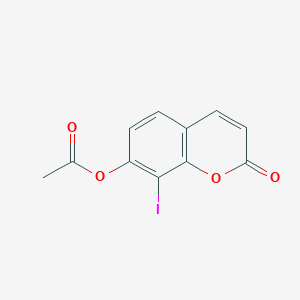

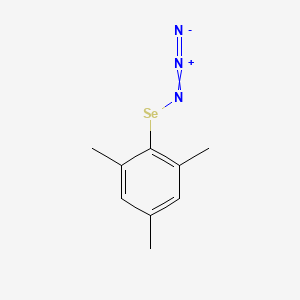
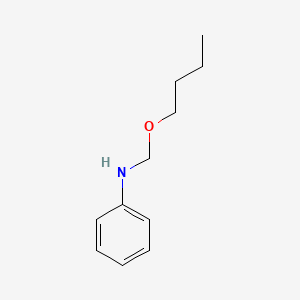
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
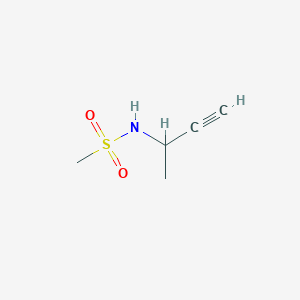

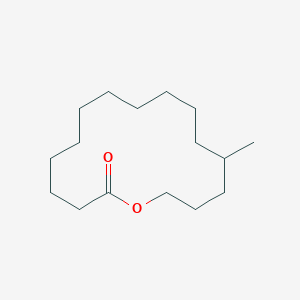
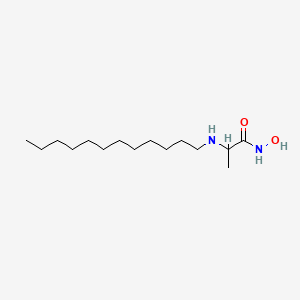
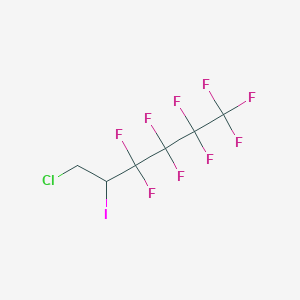
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
